Dodecyldimethylphosphine Oxide (CAS 871-95-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dodecyldimethylphosphine Oxide (CAS 871-95-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, physicochemical properties, and applications of dodecyldimethylphosphine oxide, a versatile surfactant with significant potential in chemical research and pharmaceutical sciences.
Dodecyldimethylphosphine oxide (CAS 871-95-4), also known as DDMPO or lauryldimethylphosphine oxide, is an organophosphorus compound that has garnered considerable interest for its utility as a nonionic or zwitterionic surfactant. Its unique amphiphilic nature, stemming from a long hydrophobic dodecyl chain and a polar phosphine (B1218219) oxide headgroup, makes it a valuable tool in a variety of scientific applications, including the solubilization of proteins, as a component in detergents and emulsifiers, and as a ligand in coordination chemistry. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a focus on methodologies relevant to researchers in the fields of chemistry and drug development.
Core Chemical and Physical Properties
Dodecyldimethylphosphine oxide is a stable compound that can exist as a colorless to pale yellow liquid or a white crystalline solid. It is soluble in organic solvents and exhibits limited solubility in water. Its key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 871-95-4[1] |
| Molecular Formula | C₁₄H₃₁OP[1][2] |
| Molecular Weight | 246.37 g/mol [2] |
| IUPAC Name | Dodecyl(dimethyl)phosphine oxide |
| Synonyms | Lauryldimethylphosphine oxide, DDMPO, APO-12 |
| Physicochemical Property | Value | Reference |
| Melting Point | 80-82 °C | |
| Critical Micelle Concentration (CMC) | ~10⁻⁴ M | [3] |
| Surface Tension at CMC (γ_CMC) | Varies with purity and conditions | |
| Aggregation Number | Estimated from dynamic surface elasticity | [4] |
| Enthalpy of Micelle Formation (in H₂O at 25°C) | 1.13 ± 0.14 kcal/mol |
Synthesis of Dodecyldimethylphosphine Oxide
The synthesis of alkyl dimethyl phosphine oxides, including dodecyldimethylphosphine oxide, typically involves the reaction of a Grignard reagent with a suitable phosphorus compound. A general synthetic approach is outlined below.[3]
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
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Magnesium turnings
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Dry diethyl ether or tetrahydrofuran (B95107) (THF)
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Dimethylphosphinyl chloride or a similar dimethylphosphine (B1204785) oxide precursor
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Anhydrous work-up reagents (e.g., saturated ammonium (B1175870) chloride solution)
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Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere, magnesium turnings are suspended in dry diethyl ether or THF. A solution of 1-bromododecane in the same dry solvent is added dropwise via a dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.
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Reaction with Phosphorus Precursor: The freshly prepared dodecylmagnesium bromide solution is cooled in an ice bath. A solution of dimethylphosphinyl chloride in dry diethyl ether or THF is then added dropwise with vigorous stirring.
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Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure dodecyldimethylphosphine oxide.
Applications in Research and Drug Development
Protein Solubilization
Dodecyldimethylphosphine oxide is a valuable detergent for the solubilization and purification of membrane proteins. Its nonionic to zwitterionic character at different pH values allows for the gentle disruption of cell membranes and the stabilization of protein structures in solution.
Materials:
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Cell paste or membrane fraction containing the target protein
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Lysis/Solubilization Buffer (e.g., Tris-HCl, NaCl, glycerol, protease inhibitors)
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Dodecyldimethylphosphine oxide (DDMPO) stock solution (e.g., 10% w/v)
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Ultracentrifuge
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Equipment for protein analysis (e.g., SDS-PAGE, Western blot)
Procedure:
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Preparation of Cell Lysate/Membrane Suspension: Resuspend the cell paste or membrane fraction in a suitable lysis buffer to a final protein concentration of 5-10 mg/mL.
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Detergent Addition: Add the DDMPO stock solution to the lysate/suspension to achieve the desired final concentration. A typical starting point is 1-2% (w/v), but the optimal concentration should be determined empirically.
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Solubilization: Incubate the mixture at 4°C for 1-4 hours with gentle agitation.
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Clarification: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
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Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.
Role in Drug Delivery Systems
The self-assembly of dodecyldimethylphosphine oxide into micelles in aqueous solutions presents opportunities for its use in drug delivery systems. The hydrophobic core of these micelles can encapsulate poorly water-soluble drugs, potentially enhancing their bioavailability and stability. Research in this area is ongoing, exploring the loading capacity and release kinetics of various drug molecules from DDMPO micelles.
Safety and Handling
Dodecyldimethylphosphine oxide is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Dodecyldimethylphosphine oxide is a multifaceted surfactant with a growing number of applications in both fundamental research and the pharmaceutical industry. Its well-defined amphiphilic character, coupled with its stability, makes it a powerful tool for scientists working with proteins and developing novel drug formulations. Further research into its micellar properties and interactions with biological systems is likely to uncover even more applications for this versatile molecule.
References
- 1. CAS 871-95-4: Dodecyldimethylphosphine oxide | CymitQuimica [cymitquimica.com]
- 2. Dodecyldimethylphosphine oxide | C14H31OP | CID 13380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Surface Elasticity of Micellar and Nonmicellar Solutions of Dodecyldimethyl Phosphine Oxide. Longitudinal Wave Study - PubMed [pubmed.ncbi.nlm.nih.gov]
